molecular formula C11H10BrF5O2 B14059587 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

Cat. No.: B14059587
M. Wt: 349.09 g/mol
InChI Key: GEELLODHMZOOJB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-methoxybenzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Contains only one methoxy group, leading to variations in its applications and interactions.

    1-(3-Bromopropyl)-3-(difluoromethoxy)benzene: Similar structure but without the trifluoromethoxy group, affecting its overall stability and reactivity.

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2

InChI Key

GEELLODHMZOOJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)CCCBr

Origin of Product

United States

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